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Cat. No.: B15551518 Get Quote

Introduction
Trans-AzCA4 is a powerful chemical tool for the optical control of neuronal activity. It is a

photoswitchable agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a

non-selective cation channel predominantly expressed in nociceptive neurons. It is important to

note that Trans-AzCA4 is not a calcium indicator itself. Instead, it is used to precisely control

the influx of calcium through TRPV1 channels, which can then be visualized using standard

fluorescent calcium indicators.

In its dark-adapted state, the molecule exists predominantly in the trans configuration, where it

is significantly less active.[1] Upon irradiation with ultraviolet (UV) light (e.g., 365 nm), it

isomerizes to the cis configuration, which is a potent activator of the TRPV1 channel.[1][2] This

activation leads to channel opening and a subsequent influx of cations, including Ca2+, into the

neuron. The process is reversible, and the channel can be deactivated by irradiating with blue

light (e.g., 460 nm), which converts the molecule back to its inactive trans form.[1][2]

This optical control allows for high temporal and spatial precision in studying TRPV1-mediated

signaling pathways, neuronal sensitization, and nociception. These application notes provide

an overview of Trans-AzCA4's properties and detailed protocols for its use in calcium imaging

experiments with cultured neurons.
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Property Value Reference

Chemical Name

(E)-4-(4-((4-

butylphenyl)diazenyl)phenyl)-

N-(3-hydroxy-4-

methoxybenzyl)butanamide

[3]

Molecular Formula C28H33N3O3 [4]

Molecular Weight 459.58 g/mol [4]

Isomerization (trans to cis) ~365 nm light [1]

Isomerization (cis to trans) ~460 nm light [1]

Active Form cis-AzCA4 [5]

Target
Transient Receptor Potential

Vanilloid 1 (TRPV1) channel
[5]

Table 2: Experimental Parameters for Neuronal Studies
Parameter Value Cell Type Reference

Working

Concentration
100 - 300 nM

Cultured Dorsal Root

Ganglion (DRG)

Neurons

[1][2]

Activation Light Pulse 365 nm, 5 seconds
Cultured DRG

Neurons
[1][2]

Deactivation Light

Pulse
460 nm

Cultured DRG

Neurons
[2]

Solvent

DMSO for stock,

diluted in extracellular

buffer for experiments

General N/A
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Caption: Mechanism of Trans-AzCA4 action on TRPV1 channels.
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1. Prepare Neuronal Culture
(e.g., plate DRG neurons on coverslips)

2. Load with Calcium Indicator
(e.g., Fluo-4 AM or Fura-2 AM)

3. Prepare & Apply Trans-AzCA4
(e.g., 100 nM final concentration in bath)

4. Baseline Fluorescence Imaging
(Acquire images before stimulation)

5. Optical Stimulation (Activation)
(Apply 365 nm light pulse)

6. Calcium Imaging
(Record fluorescence changes)

7. Optical Stimulation (Deactivation)
(Optional: Apply 460 nm light pulse)

8. Data Analysis
(Calculate ΔF/F₀)

Repeatable
Cycles

Click to download full resolution via product page

Caption: Experimental workflow for calcium imaging with Trans-AzCA4.
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Protocol 1: Calcium Imaging in Cultured DRG Neurons
using Trans-AzCA4
This protocol describes the use of Trans-AzCA4 to induce calcium influx in cultured dorsal root

ganglion (DRG) neurons, which is then measured using a fluorescent calcium indicator.

Materials:

Primary DRG neuron culture

Trans-AzCA4 (stock solution in DMSO, e.g., 1 mM)

Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)

Pluronic F-127 (20% solution in DMSO)

Extracellular buffer (e.g., Tyrode's salt solution): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1

mM MgCl2, 10 mM glucose, 10 mM HEPES, pH adjusted to 7.4 with NaOH.

High potassium (Hi-K+) solution for viability check: 100 mM KCl in extracellular buffer.[1]

Microscope equipped for fluorescence imaging with filter sets for the chosen calcium

indicator and light sources for 365 nm and 460 nm stimulation.

Procedure:

Neuronal Culture Preparation:

Plate dissociated DRG neurons on sterile, coated coverslips (e.g., poly-D-lysine and

laminin) and culture for 24-48 hours to allow for recovery and adherence.

Calcium Indicator Loading:

Prepare a loading solution of Fluo-4 AM. For a final concentration of 2-5 µM, mix Fluo-4

AM with an equal volume of 20% Pluronic F-127 before diluting in the extracellular buffer.

Remove the culture medium from the coverslips and wash once with the extracellular

buffer.
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Incubate the neurons in the Fluo-4 AM loading solution for 30-45 minutes at 37°C or room

temperature, protected from light.

After incubation, wash the cells 2-3 times with the extracellular buffer to remove excess

dye.

Allow the cells to de-esterify the dye for at least 20 minutes at room temperature in the

dark before imaging.

Application of Trans-AzCA4:

Prepare the final working solution of Trans-AzCA4 by diluting the DMSO stock in the

extracellular buffer. A final concentration of 100 nM is a good starting point.[2] Ensure the

final DMSO concentration is low (<0.1%) to avoid off-target effects.

Mount the coverslip onto the imaging chamber on the microscope stage.

Perfuse the chamber with the extracellular buffer containing Trans-AzCA4.[2]

Alternatively, for static imaging, replace the buffer in the chamber with the Trans-AzCA4
solution. Allow the solution to equilibrate for a few minutes.

Imaging and Optical Stimulation:

Identify a field of view with healthy-looking neurons.

Begin imaging to establish a stable baseline fluorescence of the calcium indicator.

To activate the TRPV1 channels, deliver a pulse of 365 nm light (e.g., 5 seconds) to the

field of view.[2]

Continuously record the fluorescence intensity of the neurons. A positive response will be

a rapid increase in intracellular fluorescence, indicating Ca2+ influx.

To deactivate the channels, irradiate the sample with 460 nm light. This should lead to a

decrease in fluorescence as Ca2+ is cleared from the cytoplasm and further influx is

halted.[2]

The activation/deactivation cycle can be repeated multiple times.[2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15551518?utm_src=pdf-body
https://www.benchchem.com/product/b15551518?utm_src=pdf-body
https://www.researchgate.net/figure/AzCA4-enabled-optical-control-over-cultured-wt-DRG-neurons-a-After-the-bath_fig2_277949859
https://www.benchchem.com/product/b15551518?utm_src=pdf-body
https://www.researchgate.net/figure/AzCA4-enabled-optical-control-over-cultured-wt-DRG-neurons-a-After-the-bath_fig2_277949859
https://www.benchchem.com/product/b15551518?utm_src=pdf-body
https://www.researchgate.net/figure/AzCA4-enabled-optical-control-over-cultured-wt-DRG-neurons-a-After-the-bath_fig2_277949859
https://www.researchgate.net/figure/AzCA4-enabled-optical-control-over-cultured-wt-DRG-neurons-a-After-the-bath_fig2_277949859
https://www.researchgate.net/figure/AzCA4-enabled-optical-control-over-cultured-wt-DRG-neurons-a-After-the-bath_fig2_277949859
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15551518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Controls and Data Analysis:

Positive Control: At the end of the experiment, apply a high potassium (Hi-K+) solution to

depolarize all neurons and confirm their viability and responsiveness.[1]

Negative Control: Perform the experiment on DRG neurons from TRPV1 knockout mice.

These neurons should not show a calcium response to AzCA4 stimulation.[1] Another

control is to perform the light stimulation protocol on cells not treated with Trans-AzCA4.

Data Analysis: Quantify the change in fluorescence for each neuron. The response is

typically expressed as the ratio ΔF/F₀, where F is the fluorescence intensity at any given

time and F₀ is the baseline fluorescence before stimulation.

Concluding Remarks
Trans-AzCA4 provides a robust method for photopharmacological control of TRPV1 channels.

When combined with standard calcium imaging techniques, it enables researchers to dissect

the role of TRPV1 activation in neuronal signaling with high precision. The protocols and data

provided here serve as a guide for implementing this technology to study neuronal function and

plasticity in various experimental models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15551518#trans-azca4-for-calcium-imaging-in-
neurons]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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